molecular formula C12H11IN2 B12118407 2-iodo-N-(pyridin-4-ylmethyl)aniline

2-iodo-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B12118407
M. Wt: 310.13 g/mol
InChI Key: SEEDYULCHDYMDI-UHFFFAOYSA-N
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Description

2-Iodo-N-(pyridin-4-ylmethyl)aniline is a substituted aniline derivative featuring an iodine atom at the 2-position of the benzene ring and a pyridin-4-ylmethyl group attached to the aniline nitrogen. This structure combines the electron-withdrawing properties of iodine with the π-deficient pyridine moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research.

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

2-iodo-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C12H11IN2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2

InChI Key

SEEDYULCHDYMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=NC=C2)I

Origin of Product

United States

Biological Activity

2-Iodo-N-(pyridin-4-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular structure of 2-iodo-N-(pyridin-4-ylmethyl)aniline can be summarized as follows:

PropertyValue
Molecular FormulaC12H11IN2
Molecular Weight298.13 g/mol
IUPAC Name2-iodo-N-(pyridin-4-ylmethyl)aniline
Chemical ClassificationAniline derivative

Synthesis

The synthesis of 2-iodo-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of an appropriate aniline derivative with pyridine and iodine sources. The synthetic route may include the following steps:

  • Formation of the Pyridine Ring : Utilizing pyridine derivatives.
  • Iodination : Introduction of iodine via electrophilic substitution.
  • Purification : Common techniques include recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-iodo-N-(pyridin-4-ylmethyl)aniline. For instance, it has demonstrated significant activity against various bacterial strains, as detailed in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A study reported its effectiveness against various fungi, with results summarized below:

Fungal StrainMIC (µg/mL)
Candida albicans30 µg/mL
Aspergillus niger40 µg/mL

The antifungal activity indicates its potential use in treating fungal infections, which are often difficult to manage with existing therapies.

The biological activity of 2-iodo-N-(pyridin-4-ylmethyl)aniline is attributed to its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can alter the permeability of microbial membranes, leading to cell lysis.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated its effectiveness against multi-drug resistant strains in a hospital setting, showing a reduction in infection rates by up to 60% when used in combination therapy.
  • Antifungal Treatment Analysis : In a controlled study involving patients with systemic fungal infections, patients treated with formulations containing this compound exhibited improved outcomes compared to standard antifungal treatments.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

(a) 2-Chloro-N-(pyridin-4-ylmethyl)aniline
  • Structure : Chlorine replaces iodine at the 2-position.
  • Key Differences :
    • Reactivity : Chlorine’s smaller atomic size and weaker leaving-group ability compared to iodine reduce its utility in metal-catalyzed cross-couplings (e.g., Suzuki or Ullmann reactions).
    • Physicochemical Properties : Lower molecular weight (218.68 g/mol vs. 349.14 g/mol for the iodo analog) and reduced steric bulk.
  • Applications: Primarily used in non-coupling contexts, such as sulfonylation reactions .
(b) 2-Iodo-N-(4-methoxybenzyl)aniline
  • Structure : A 4-methoxybenzyl group replaces the pyridin-4-ylmethyl substituent.
  • Key Differences :
    • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing pyridine.
    • Synthetic Utility : Demonstrated sluggish reactivity in sulfonylation reactions, requiring elevated temperatures (60°C) and extended reaction times for acceptable yields (46%) .
(c) 2-Iodo-N-[(4-(trifluoromethyl)sulfanylphenyl)methyl]aniline
  • Structure : A trifluoromethylsulfanylphenyl group replaces the pyridine moiety.
  • Applications: Useful in designing bioactive molecules targeting hydrophobic binding pockets .

Pyridine-Modified Analogues

(a) 4-(Pyridin-4-ylmethyl)aniline
  • Structure : Lacks the iodine substituent.
  • Key Differences :
    • Synthesis : Prepared via hydrogenation of 4-(4-nitrobenzyl)pyridine using Pd/C (84% yield) .
    • Applications : Acts as a precursor for pharmaceuticals targeting nitrogen-rich receptors.
(b) 2-Nitro-N-(pyridin-4-ylmethyl)aniline Derivatives
  • Structure : Nitro group at the 2- or 3-position of the benzene ring.
  • Key Differences :
    • Reactivity : Nitro groups enable reduction to amines or participation in nucleophilic aromatic substitution.
    • Synthetic Routes : Synthesized via sequential nucleophilic aromatic substitution reactions using difluoronitrobenzene and piperazine sulfonamides .

Pharmacological Analogues

(a) JPIII (4-(2,5-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline)
  • Structure : Dimethoxyphenyl group at the 4-position.
  • Applications : Studied for Orai1 channel inhibition, preserving left ventricular systolic function in cardiac disease models .
(b) 4-Methyl-N-[(2-methylindol-3-yl)(3-pyridinyl)methyl]aniline
  • Structure : Indole-pyridine hybrid.
  • Applications: Potential kinase inhibitor due to the indole scaffold’s prevalence in anticancer agents .

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